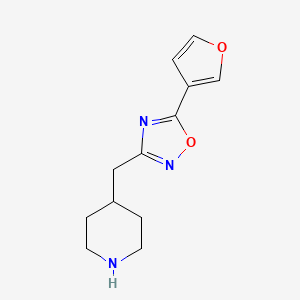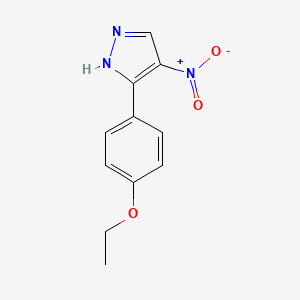
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one is a heterocyclic compound that features a piperazine ring attached to a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones to alcohols or amines to more reduced forms.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve nucleophiles like halides or organometallic reagents.
Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. These targets can include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(3-(6-(piperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)piperazin-2-one
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety makes it a versatile scaffold for various applications.
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H19N3O/c1-3-12(17)11-8-10(2)13(15-9-11)16-6-4-14-5-7-16/h8-9,14H,3-7H2,1-2H3 |
InChI-Schlüssel |
XBWYSLVXQKCLQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)



![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)


![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline](/img/structure/B11789017.png)


